P2X3 Receptor Antagonist Potency: Target Compound vs. Patent Internal Comparators
The target compound (I-296) demonstrates an IC50 of 176 nM for the human P2X3 receptor in a stably transfected C6BU-1 cell line [1]. This places it in the intermediate potency range within its patent family. It is 4.6-fold less potent than I-277 (IC50 38 nM) [2], but 2.2-fold more potent than I-020 (IC50 389 nM) [3]. The most potent member of the series, I-423, achieves an IC50 of 4 nM [4], highlighting a 44-fold spread in activity across structurally similar benzamide analogs.
| Evidence Dimension | Human P2X3 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 176 nM |
| Comparator Or Baseline | I-277: 38 nM; I-020: 389 nM; I-423: 4 nM |
| Quantified Difference | 4.6-fold less potent than I-277; 2.2-fold more potent than I-020; 44-fold less potent than I-423 |
| Conditions | Stably expressing C6BU-1 cell line transfected with human P2X3 receptor gene (GenBank Y07683); pH 7.5; 37°C. |
Why This Matters
For researchers selecting a tool compound or a starting point for SAR studies, the target compound offers a specific intermediate potency that is distinct from both the very high and very low potency analogs, enabling nuanced dose-response studies.
- [1] BindingDB BDBM183143. IC50 for human P2X3: 176 nM. View Source
- [2] BindingDB BDBM183125. IC50 for human P2X3 (I-277): 38 nM. View Source
- [3] BindingDB BDBM183070. IC50 for human P2X3 (I-020): 389 nM. View Source
- [4] BindingDB BDBM169213. IC50 for human P2X3 (I-423): 4 nM. View Source
